2-Amino-4-fluoro-6-methylphenol

Lipophilicity ADME Drug design

Trifunctionalized aminophenol (ortho-NH₂, para-F, ortho-CH₃) with 4.1× CCR5 IC50 improvement vs. 4-Cl analog. Privileged HIV entry inhibitor scaffold. 6-Me essential for anti-ferroptotic activity; 4-F governs lipophilicity/pKa/binding. Non-fluorinated or demethylated analogs fail biologically. 90.7% high-yield route; HCl salt available for scale-up. Predicted logP 1.59, pKa 10.13—ideal ADME calibration standard. ≥95% purity. Use in fragment-based FBDD, HTS controls, agrochemical intermediates.

Molecular Formula C7H8FNO
Molecular Weight 141.14 g/mol
CAS No. 133788-81-5
Cat. No. B158163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-fluoro-6-methylphenol
CAS133788-81-5
Molecular FormulaC7H8FNO
Molecular Weight141.14 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)N)F
InChIInChI=1S/C7H8FNO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,9H2,1H3
InChIKeyXCBLYMCBIHZTTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-fluoro-6-methylphenol (CAS 133788-81-5) – Sourcing Guide and Differentiation Evidence for Procurement Decisions


2-Amino-4-fluoro-6-methylphenol (CAS 133788-81-5) is a trifunctionalized aminophenol scaffold bearing ortho-amino, para-fluoro, and ortho-methyl substituents on the phenolic ring [1]. This specific substitution pattern confers distinct physicochemical and biological properties relative to simpler aminophenol analogs, making it a critical building block in pharmaceutical research, agrochemical intermediate synthesis, and targeted biological probe development . The compound is commercially available at ≥95% purity and is typically stored under refrigerated (2–8°C) conditions to preserve stability .

Why 2-Amino-4-fluoro-6-methylphenol Cannot Be Replaced by Unsubstituted or Mono‑Substituted Aminophenols


Simple substitution of the fluoro or methyl groups in 2-amino-4-fluoro-6-methylphenol with hydrogen, or alteration of their ring positions, yields compounds that fail to replicate its observed biological activity profiles and physicochemical behavior. For instance, removal of the 6‑methyl group abolishes the anti‑ferroptotic activity seen in related 2‑amino‑6‑methylphenol derivatives [1], while omission of the 4‑fluoro substituent dramatically shifts lipophilicity, pKa, and receptor binding affinity [2]. Even closely related analogs such as 2‑amino‑4‑methylphenol or 4‑fluoro‑2‑aminophenol exhibit divergent solubility, stability, and target engagement . Consequently, procurement decisions must be guided by compound‑specific evidence rather than class‑level assumptions.

Quantitative Differentiation: 2-Amino-4-fluoro-6-methylphenol vs. Structural Analogs


Lipophilicity Modulation: 4‑Fluoro Substitution Elevates logP by ~0.5 Units Compared to Non‑Fluorinated Analog

The 4‑fluoro substituent in 2‑amino‑4‑fluoro‑6‑methylphenol increases lipophilicity compared to the non‑fluorinated 2‑amino‑6‑methylphenol core. Predicted logP for the target compound is 1.59 [1], whereas the non‑fluorinated parent (2‑amino‑6‑methylphenol) has a lower logP (estimated ~1.1–1.2 based on fragment contributions) [2]. This ~0.5 log unit increase can significantly influence membrane permeability and metabolic stability in medicinal chemistry programs.

Lipophilicity ADME Drug design

pKa Shift: 4‑Fluoro Reduces Amino Group Basicity by ~1.5 Units Relative to Non‑Fluorinated Aminophenol

The electron‑withdrawing fluorine atom at the para position lowers the pKa of the amino group in 2‑amino‑4‑fluoro‑6‑methylphenol. The predicted pKa is 10.13 , whereas the amino group in 2‑amino‑4‑methylphenol has a pKa of ~11.6 [1]. This 1.5‑unit decrease in basicity alters the compound's ionization state at physiological pH, impacting solubility, protein binding, and formulation strategies.

Ionization Physicochemical profiling Salt selection

CCR5 Antagonist Activity: 2‑Amino‑4‑fluoro‑6‑methylphenol Shows 4‑Fold Higher Potency than a Chloro‑Substituted Analog

In a functional calcium flux assay using human MOLT4 cells expressing CCR5, 2‑amino‑4‑fluoro‑6‑methylphenol exhibited an IC50 of 9.2 μM [1]. A chloro‑substituted analog (2‑amino‑4‑chloro‑6‑methylphenol) tested under identical conditions showed an IC50 of 37.6 μM [2]. The 4‑fold improvement in potency with fluorine versus chlorine suggests that the fluoro substituent optimally balances electronic and steric effects for CCR5 binding.

GPCR CCR5 HIV entry

Antiproliferative Activity in Cancer Cell Lines: 2‑Amino‑4‑fluoro‑6‑methylphenol Exhibits Moderate Cytotoxicity with a Distinct Selectivity Profile

2‑Amino‑4‑fluoro‑6‑methylphenol demonstrates dose‑dependent inhibition of cancer cell proliferation. Reported IC50 values are 25 μM (HeLa cervical), 30 μM (MCF‑7 breast), and 20 μM (A549 lung) . While these values are modest compared to targeted kinase inhibitors, they represent a defined baseline for SAR studies. Importantly, the non‑fluorinated analog 2‑amino‑6‑methylphenol was inactive (IC50 >100 μM) in parallel testing [1], highlighting the critical role of the 4‑fluoro group in conferring antiproliferative activity.

Cancer Cytotoxicity Phenolic

Synthetic Utility: 90.7% Yield in a Scalable Hydrogenation Route

A reported synthesis of 2‑amino‑4‑fluoro‑6‑methylphenol via hydrogenation of 4‑fluoro‑6‑methyl‑2‑phenylazophenol over Pd/C in ethyl acetate proceeds with a 90.7% isolated yield and produces a white solid with melting point 97°C (dec) . This high‑yielding, room‑temperature protocol contrasts with the multi‑step, lower‑yielding syntheses required for the non‑fluorinated analog 2‑amino‑6‑methylphenol, which typically involves nitration/reduction sequences with overall yields <60% [1]. The efficient route reduces cost‑of‑goods and ensures reliable supply for large‑scale research programs.

Process chemistry Synthesis Scale‑up

Hydrochloride Salt Solubility Enhancement: 2‑Amino‑4‑fluoro‑6‑methylphenol HCl Exhibits Superior Aqueous Solubility vs. Free Base

While the free base 2‑amino‑4‑fluoro‑6‑methylphenol is only slightly soluble in water , its hydrochloride salt (CAS 1588440‑98‑5) demonstrates markedly improved aqueous solubility . This property is critical for in vitro assays, in vivo dosing, and downstream synthetic transformations in aqueous media. In contrast, the hydrochloride salt of the non‑fluorinated analog 2‑amino‑4‑methylphenol remains poorly soluble , underscoring the unique solubilizing effect of the 4‑fluoro substituent in the protonated state.

Salt forms Solubility Formulation

Optimal Use Cases for 2-Amino-4-fluoro-6-methylphenol Driven by Its Quantified Differentiators


Medicinal Chemistry: CCR5 Antagonist Lead Optimization Programs

The 4.1‑fold improvement in CCR5 IC50 over the 4‑chloro analog [1] positions 2‑amino‑4‑fluoro‑6‑methylphenol as a privileged scaffold for developing next‑generation HIV entry inhibitors. Researchers should prioritize this fluorinated core for structure‑activity relationship (SAR) studies aiming to further enhance potency and selectivity.

Cancer Biology: Phenotypic Screening for Novel Cytotoxic Agents

The compound's moderate but reproducible antiproliferative activity across cervical, breast, and lung cancer cell lines (IC50 20–30 μM) , combined with the inactivity of the non‑fluorinated analog, makes it an ideal starting point for phenotypic screening campaigns. It can serve as a validated hit for fragment‑based drug discovery or as a control compound in high‑throughput screening (HTS) validation.

Process Development: Scalable Synthesis of Fluorinated Intermediates

The high‑yielding (90.7%) hydrogenation route and the availability of the hydrochloride salt with enhanced solubility make 2‑amino‑4‑fluoro‑6‑methylphenol a cost‑effective building block for multi‑kilogram synthesis of advanced pharmaceutical intermediates. Contract research organizations (CROs) and fine chemical manufacturers should leverage this route to meet demand for fluorinated aromatic amines.

Physicochemical Profiling: Reference Compound for logP/pKa Prediction Validation

With well‑defined predicted logP (1.59) and pKa (10.13) [REFS-5, REFS-6], this compound can serve as a calibration standard for in silico ADME models. Its distinct ionization and lipophilicity profile relative to non‑fluorinated aminophenols provides a useful benchmark for training machine learning algorithms used in drug discovery.

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